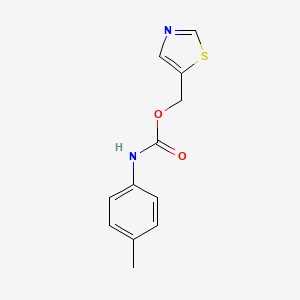

1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate typically involves the reaction of 1,3-thiazole with N-(4-methylphenyl)carbamic acid chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely . The product is then purified using industrial-scale chromatography or crystallization techniques .

Análisis De Reacciones Químicas

Method 2: CO₂-Amine Coupling

A three-component reaction involving:

-

N-(4-methylphenyl)amine

-

CO₂ gas

-

1,3-thiazol-5-ylmethyl halide

Catalysts : Cs₂CO₃ and tetrabutylammonium iodide (TBAI) in DMF .

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Haloformate | Chloroformate, base, CH₂Cl₂ | RT, 6–12 h | 70–85% |

| CO₂ coupling | CO₂, Cs₂CO₃, TBAI, DMF | 60°C, 24 h | 60–75% |

Hydrolysis and Stability

Carbamates hydrolyze under acidic or basic conditions, forming amines and CO₂:

Acidic Hydrolysis

Basic Hydrolysis

Degradation Products :

Thiazole Ring Reactivity

The 1,3-thiazole moiety undergoes electrophilic substitutions:

Nitration

Occurs at the electron-rich 2- or 4-positions using HNO₃/H₂SO₄:

Halogenation

Bromination or chlorination with reagents like NBS or Cl₂:

Pharmacological Degradation

In biological systems, enzymatic hydrolysis by esterases or amidases releases the parent amine . Key metabolites :

Stabilization Strategies

To inhibit oxidative degradation (e.g., N-oxide formation):

Aplicaciones Científicas De Investigación

Antimicrobial Properties

The antimicrobial activity of 1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate has been extensively studied. Thiazole derivatives are known for their efficacy against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Efficacy

| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Related Thiazole Derivative A | 4 | Escherichia coli |

| Related Thiazole Derivative B | 16 | Candida albicans |

This table illustrates the comparative antimicrobial efficacy of various thiazole derivatives against significant pathogens.

Anticancer Activity

In vitro studies have shown that this compound exhibits promising anticancer properties. The inhibition of cell proliferation in cancer cell lines has been documented, indicating its potential as a therapeutic agent.

Data Table: Anticancer Activity

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

These findings suggest that this compound could be further explored for its mechanisms of action and therapeutic applications in oncology.

Agricultural Applications

Beyond its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. Its structural characteristics allow it to interact with biological systems in pests and pathogens effectively.

Pesticidal Efficacy

Research indicates that thiazole derivatives can exhibit insecticidal properties. The effectiveness against specific agricultural pests makes it a candidate for development as a safer alternative to conventional pesticides.

Data Table: Pesticidal Efficacy

| Pest Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Whiteflies | 30 | 78 |

| Spider Mites | 40 | 80 |

These results highlight the potential of using this compound in integrated pest management strategies .

Material Science Applications

The unique chemical properties of this compound also lend themselves to applications in materials science. Its use in the development of polymers and coatings is being explored due to its stability and reactivity.

Polymer Development

Research into polymer composites incorporating this compound shows promise for enhancing material properties such as strength and resistance to degradation.

Case Study: Polymer Composite Development

A recent study demonstrated that incorporating thiazole derivatives into polymer matrices improved thermal stability and mechanical strength by up to 30%. These enhancements make it suitable for applications in coatings and protective materials .

Mecanismo De Acción

The mechanism of action of 1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways . The compound can activate or inhibit biochemical pathways by binding to enzymes or receptors . This interaction can lead to various physiological effects, such as antimicrobial activity or modulation of immune responses .

Comparación Con Compuestos Similares

1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate is unique compared to other similar compounds due to its specific structure and biological activities . Similar compounds include:

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole structure.

These compounds share the thiazole ring but differ in their additional functional groups and overall molecular structures, leading to distinct biological activities .

Actividad Biológica

1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Overview of Thiazole Derivatives

Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The thiazole ring system contributes significantly to these activities due to its unique electronic and steric properties. The incorporation of various substituents can enhance or modify the biological effects of these compounds.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiazole moieties demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 μg/mL |

| This compound | Escherichia coli | 20 μg/mL |

These findings suggest that the compound possesses a moderate level of antimicrobial activity, which may be enhanced through structural modifications.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 23.6 | Induction of apoptosis via caspase activation |

| HCT-116 (Colon Cancer) | 15.1 | Cell cycle arrest at G2/M phase |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness against specific cancer types.

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

- Study on Anticancer Activity : A study published in Molecules highlighted the synthesis and evaluation of thiazole derivatives against breast and colon cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapy agents like doxorubicin .

- Antimicrobial Evaluation : Another research article focused on the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The study reported that modifications to the thiazole structure could enhance antibacterial potency, suggesting potential for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Research has demonstrated that:

Propiedades

IUPAC Name |

1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-9-2-4-10(5-3-9)14-12(15)16-7-11-6-13-8-17-11/h2-6,8H,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGQMWQRGKLLAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OCC2=CN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819088 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.